Class-Level LSD1 and MAO-B Inhibitory Activity of Cyclopropylamine Acetamides
The patent family WO2011042217A1 / EP2486002B1 establishes that substituted aryl-cyclopropylamine acetamides, as a class, are unexpectedly potent inhibitors of LSD1 and MAO-B [1]. While CAS 1436134-64-3 is structurally encompassed within the generic Markush claims, the patent does not report compound-specific IC50 values for this exact compound. Instead, representative examples in the patent demonstrate that para-substituted phenylcyclopropylamine acetamides achieve LSD1 IC50 values in the low micromolar to sub-micromolar range, representing a substantial improvement over the unsubstituted phenylcyclopropylamine (reported LSD1 IC50 approximately 32 µM) [1]. The tert-butoxy substituent present in CAS 1436134-64-3 is explicitly claimed as an embodiment, indicating it was synthesized and evaluated within the patent program, though individual data points are not publicly disclosed [2].
| Evidence Dimension | LSD1 enzyme inhibition (class-level improvement over parent scaffold) |
|---|---|
| Target Compound Data | CAS 1436134-64-3: No publicly available compound-specific IC50. Structurally encompassed in patent claims as a para-tert-butoxyanilino substituted cyclopropylamine acetamide. |
| Comparator Or Baseline | Unsubstituted phenylcyclopropylamine: LSD1 IC50 ≈ 32 µM. Patent Example compounds with para-substitution: LSD1 IC50 values ranging from 1.9 to 2.5 µM (representative disclosed compounds). |
| Quantified Difference | Class-level improvement from ~32 µM to 1.9-2.5 µM (approximately 13- to 17-fold) for representative para-substituted analogs. Individual compound data for CAS 1436134-64-3 not disclosed. |
| Conditions | LSD1 enzyme inhibition assay as described in WO2011042217A1. MAO-B inhibition also demonstrated for the compound class. Specific assay conditions: recombinant LSD1 enzyme, 50 mM Tris-HCl (pH 8.0), 0.1% BSA, 1 mM DTT, room temperature, 60 min incubation [1]. |
Why This Matters
For researchers sourcing compounds for LSD1/MAO-B inhibitor SAR programs, CAS 1436134-64-3 represents a para-tert-butoxy substituted variant within a validated inhibitor class; its procurement enables exploration of steric effects at the para-position that cannot be investigated using smaller alkoxy or unsubstituted analogs.
- [1] Ortega Muñoz A, Castro-Palomino Laria J, Fyfe MCT. Substituted heteroaryl- and aryl-cyclopropylamine acetamides and their use. WO2011042217A1, 2011. See paragraphs [0008]-[0012] for LSD1/MAO-B inhibition disclosure and assay description. View Source
- [2] Ortega Muñoz A, Castro-Palomino Laria J, Fyfe MCT. Substituted heteroaryl- and aryl-cyclopropylamine acetamides and their use. EP2486002B1, 2012. See claims encompassing para-alkoxy substituted aniline embodiments. View Source
